3-Methyl-tetrahydro-pyran-4-OL
Overview
Description
3-Methyl-tetrahydro-pyran-4-OL: is an organic compound that belongs to the class of tetrahydropyrans It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon
Mechanism of Action
Target of Action
3-Methyl-tetrahydro-pyran-4-OL is a complex organic compound that is used in a variety of products such as washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), perfumes and fragrances, polishes and waxes and cosmetics and personal care products . .
Mode of Action
It is known that the compound is used for its perfuming properties
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound is a derivative of tetrahydropyran, which is a common structural motif in many natural products, including pyranose sugars such as glucose . .
Result of Action
As a perfuming agent, it likely contributes to the sensory properties of the products in which it is included
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is used in a variety of indoor and outdoor products , suggesting that it is stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydropyran derivatives, which 3-Methyl-tetrahydro-pyran-4-OL is a part of, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions
Cellular Effects
It is known that tetrahydropyran derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Molecular Mechanism
Tetrahydropyran derivatives are known to be involved in a variety of chemical reactions . For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Temporal Effects in Laboratory Settings
It is known that tetrahydropyran derivatives can be resilient to a variety of reactions .
Dosage Effects in Animal Models
It is known that tetrahydropyran derivatives can have various effects, depending on their specific structure and the context in which they are used .
Metabolic Pathways
Tetrahydropyran derivatives are known to be involved in a variety of chemical reactions .
Transport and Distribution
It is known that tetrahydropyran derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Subcellular Localization
It is known that tetrahydropyran derivatives can have various effects on cells, depending on their specific structure and the context in which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-tetrahydro-pyran-4-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel. This reaction typically occurs under mild conditions and results in the formation of the desired tetrahydropyran derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium on carbon can be employed to facilitate the hydrogenation process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-tetrahydro-pyran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated alcohols.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-tetrahydro-pyran-4-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors involved in disease pathways .
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
Tetrahydropyran: A parent compound with a similar ring structure but without the methyl and hydroxyl groups.
4-Hydroxytetrahydropyran: Similar to 3-Methyl-tetrahydro-pyran-4-OL but lacks the methyl group.
3-Methyl-4-t-butylthiomethylenisoxazolin-5-on: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCYGOVYIGXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-37-2 | |
Record name | 3-methyloxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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